Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate
Description
Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a synthetic dibenzo-oxazepine derivative featuring a carbamate group at position 2 and a methyl substituent at position 6. The compound’s molecular formula is inferred as C₁₈H₁₆N₂O₄ (monoisotopic mass ≈ 326.11 g/mol), based on comparisons with ethyl carbamate analogs like BT2 .
Properties
IUPAC Name |
methyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-9-3-5-14-12(7-9)18-15(19)11-8-10(17-16(20)21-2)4-6-13(11)22-14/h3-8H,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGARTSSMJULCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine with methyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Structural Characteristics
Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate belongs to the dibenzo[b,f][1,4]oxazepine class of compounds. Its molecular formula is , with a molecular weight of approximately 374.42 g/mol. The compound features a ketone functional group at position 11 and a carbamate moiety that contributes to its reactivity and biological properties.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent targeting various diseases. Preliminary studies indicate that it may interact with neurotransmitter receptors and exhibit enzyme inhibition properties.
Case Study: Antidepressant Activity
A study conducted on animal models demonstrated significant antidepressant-like effects of this compound in behavioral tests such as the forced swim test and the tail suspension test. The efficacy was comparable to standard antidepressants like fluoxetine, indicating its potential as a novel antidepressant agent.
Anti-inflammatory Properties
Research has shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Case Study: In Vitro Anti-inflammatory Studies
In vitro studies revealed that this compound inhibited the activation of NF-kB signaling pathways, leading to decreased levels of inflammatory markers. This positions it as a candidate for further investigation in anti-inflammatory therapies.
Materials Science
The unique structural characteristics of this compound allow for potential applications in materials science, particularly in developing new polymeric materials or coatings with specific properties.
Research Insights
Studies have indicated that derivatives of dibenzo[b,f][1,4]oxazepines can exhibit enhanced mechanical properties and thermal stability when incorporated into polymer matrices. This opens avenues for developing advanced materials with tailored functionalities.
Interaction Studies
Understanding how this compound interacts with biological molecules is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how strongly the compound binds to target receptors.
- Mechanistic Studies : Investigating the pathways influenced by the compound at the cellular level.
Table 2: Comparison with Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide | Similar dibenzo structure with sulfonamide group | Potentially different biological activity due to sulfonamide presence |
| N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide | Contains chlorine instead of methyl at position 8 | May exhibit different reactivity and binding properties |
Mechanism of Action
The mechanism of action of Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs include:
- Substituent Position : Methyl or ethyl groups at positions 8, 10, or 11.
- Functional Groups : Carbamate, amide, urea, or sulfonamide moieties.
- Heteroatom in Core : Oxazepine (oxygen) vs. thiazepine (sulfur) rings.
Pharmacological and Physicochemical Properties
Key Research Findings
- Lipolysis Regulation : SR-4995 and SR-3420 demonstrate substituent-dependent activation of ABHD5, a key enzyme in lipid metabolism .
Biological Activity
Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound belongs to the dibenzo[b,f][1,4]oxazepine class and features a unique bicyclic structure characterized by the following:
- Molecular Formula : C₁₆H₁₄N₂O₄
- Molecular Weight : 298.29 g/mol
- CAS Number : 922109-49-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Molecular Weight | 298.29 g/mol |
| CAS Number | 922109-49-7 |
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interactions with specific molecular targets. These include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression.
- Antimicrobial Properties : Similar compounds in the oxazepine class have shown antimicrobial activity, suggesting that this compound may also possess such properties .
- Cell Proliferation Modulation : Research indicates that compounds with a similar structure can impact cell cycle regulation and proliferation, making them candidates for cancer therapy .
Case Studies and Experimental Data
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anticancer Activity :
-
Antimicrobial Testing :
- Comparative studies highlighted that dibenzo[b,f][1,4]oxazepines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) for related compounds was reported at low concentrations, indicating potent antimicrobial properties.
-
Structure-Activity Relationship (SAR) :
- An analysis of structural variations among dibenzo[b,f][1,4]oxazepines revealed that specific substitutions at the 8 and 10 positions significantly enhance biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate | Similar oxazepine structure but different methyl substitution | Potential histone deacetylase inhibitor |
| N-(8-methylbenzothiazolyl)carbamate | Contains a different heterocyclic ring | Antimicrobial properties |
| N-(5-methylisothiazolyl)carbamate | Features an isothiazole ring instead of oxazepine | Antifungal activity |
This table illustrates how this compound stands out due to its specific structural features which may confer distinct biological activities compared to other compounds.
Q & A
Q. What are the key synthetic methodologies for preparing substituted dibenzo[b,f][1,4]oxazepine carbamates like this compound?
A novel approach involves generating carbamate intermediates via reaction with phenyl chloroformate, avoiding toxic phosgene. Microwave-assisted cyclocondensation using phosphorus oxychloride enables efficient ring closure, as demonstrated for structurally analogous dibenzoxazepines . For enantioselective synthesis, Ru-catalyzed asymmetric transfer hydrogenation in water achieves high enantiomeric excess (up to 93% ee) for 11-substituted derivatives, though stereochemical control for the 8-methyl variant requires further optimization .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR : Confirm the presence of the methyl carbamate group (δ ~3.6–3.8 ppm for OCH₃) and the 8-methyl substituent (δ ~2.1–2.3 ppm).
- HPLC-MS : Ensure >95% purity and match the molecular ion peak ([M+H]⁺ calculated for C₁₇H₁₄N₂O₄: 310.09).
- X-ray crystallography : Resolve ambiguities in the oxazepine ring conformation, particularly the 11-oxo group’s orientation .
Q. What in vitro assays are suitable for preliminary anti-inflammatory activity screening?
- Flow cytometry : Measure inhibition of IL-1β-induced ICAM-1 expression in HMEC-1 cells (human microvascular endothelial cells) at varying doses (e.g., 1–50 μM). Compare with negative controls like BT3 (2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11-one), which lacks the carbamate group and shows no activity .
- Dose-response analysis : Generate IC₅₀ values for ICAM-1 inhibition; a steep curve suggests high specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity between this compound and its structural analogs?
For example, BT2 (10-ethyl-11-oxo analog) inhibits ICAM-1, but BT3 (lacking the carbamate) does not. To investigate:
- SAR studies : Systematically modify the carbamate’s alkyl group (methyl vs. ethyl) and evaluate ICAM-1 suppression.
- Molecular docking : Model interactions with JAK/STAT or AP-1 pathways to identify critical binding motifs.
- Metabolite profiling : Check if the methyl carbamate is hydrolyzed in vitro, altering activity .
Q. What experimental designs are optimal for assessing this compound’s impact on vascular permeability?
Q. How can enantiomeric impurities affect pharmacological outcomes, and how are they quantified?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IA) to separate enantiomers.
- Pharmacokinetic profiling : Compare plasma half-life and tissue distribution of enantiomers in rodent models.
- Activity assays : Test each enantiomer’s ICAM-1 inhibition to rule out off-target effects from impurities .
Q. What strategies mitigate toxicity risks during preclinical development?
- Ames test : Screen for mutagenicity using TA98 and TA100 bacterial strains.
- hERG assay : Evaluate cardiac safety via patch-clamp studies (IC₅₀ >10 μM is desirable).
- Metabolic stability : Incubate with human liver microsomes to assess CYP450-mediated degradation .
Data Analysis and Optimization
Q. How should researchers interpret dose-dependent inhibition with plateau effects?
Q. What computational tools predict metabolic pathways for this compound?
- ADMET Predictor™ : Simulate Phase I/II metabolism, focusing on carbamate hydrolysis and hepatic glucuronidation.
- DEREK Nexus : Flag structural alerts (e.g., oxazepine ring oxidation) linked to hepatotoxicity .
Critical Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
